Bicyclo[4.1.0]heptane-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRHCLYWZAFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 4.1.0 Heptane 2 Carbonitrile and Key Derivatives
Direct Synthetic Routes to Bicyclo[4.1.0]heptane-2-carbonitrile
Direct synthetic routes aim to construct the target molecule in a single or few steps, incorporating the nitrile group concurrently with the formation of the bicyclic system.
Photochemical Rearrangement Strategies
Photochemical methods provide a powerful pathway for accessing strained ring systems by leveraging light energy to induce complex skeletal reorganizations that are often inaccessible through thermal methods.
A key direct route to the bicyclo[4.1.0]heptane framework involves the photochemical rearrangement of Bicyclo[2.2.1]heptene-2-carbonitrile. mcmaster.camcmaster.cacdnsciencepub.com Research has demonstrated that the irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene (also known as 2-cyanonorbornene) in a hexane (B92381) solvent using a medium-pressure mercury vapor lamp leads to a significant structural transformation. mcmaster.cacdnsciencepub.com This reaction yields two primary products: the major product, 1-cyanobicyclo[4.1.0]hept-2-ene (an isomer of the target compound), and a minor product, 7-cyanotricyclo[4.1.0.0³,⁷]heptane. mcmaster.cacdnsciencepub.com The two products are formed in a ratio of approximately 20:1, respectively. mcmaster.camcmaster.cacdnsciencepub.com The structure of the major product was definitively confirmed through single-crystal X-ray analysis of its p-bromobenzenesulfonamide derivative. mcmaster.cacdnsciencepub.com
| Precursor | Major Product | Minor Product | Product Ratio |
| Bicyclo[2.2.1]heptene-2-carbonitrile | 1-Cyanobicyclo[4.1.0]hept-2-ene | 7-Cyanotricyclo[4.1.0.0³,⁷]heptane | 20:1 |
Data sourced from McCullough et al., 1982. cdnsciencepub.com
The formation of the major and minor products from the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene is explained by competing, orbital symmetry-allowed photochemical sigmatropic shifts. mcmaster.camcmaster.cacdnsciencepub.com A sigmatropic rearrangement involves the migration of a sigma bond across a π-electron system.
The major product, 1-cyanobicyclo[4.1.0]hept-2-ene, is formed via a researchgate.netuab.cat-sigmatropic shift. mcmaster.ca This type of rearrangement had not been previously observed in the photochemistry of α,β-unsaturated nitriles, making this a significant finding. mcmaster.ca The minor product, 7-cyanotricyclo[4.1.0.0³,⁷]heptane, arises from a competing mcmaster.caresearchgate.net-sigmatropic shift. mcmaster.cacdnsciencepub.com While these rearrangements are permitted by orbital symmetry rules under photochemical conditions, further investigation is needed to determine whether they proceed through a concerted or a diradical intermediate mechanism. mcmaster.ca
Organocatalytic Approaches to Bicyclic Nitrile Formation
While organocatalysis has emerged as a powerful tool for asymmetric synthesis, specific organocatalytic methods for the direct formation of this compound are not extensively documented in scientific literature. Research in this area has often focused on the synthesis of other bicyclic systems, such as the use of organocatalytic formal [4+2] cycloadditions to create Bicyclo[2.2.1]heptane derivatives. The application of such strategies to the direct synthesis of the bicyclo[4.1.0]heptane nitrile core remains an area for future exploration.
Nucleophilic Cyanide Addition to Bicyclic Substrates
The synthesis of bicyclic nitriles can sometimes be achieved through the nucleophilic addition of a cyanide group to a suitable substrate, such as an α,β-unsaturated ketone or an epoxide. However, specific examples detailing the synthesis of this compound via direct nucleophilic addition of cyanide to a pre-formed bicyclo[4.1.0]heptane precursor are not well-reported. While the use of cyanide reagents is known in the synthesis of some complex cyclic molecules, including certain herbicides with related structures, the focus has often been on multi-step pathways where the nitrile is introduced differently or on developing cyanide-free synthetic routes. chesci.com
Construction of the Bicyclo[4.1.0]heptane Core via Cyclopropanation Reactions
An alternative and widely used strategy involves the construction of the fundamental Bicyclo[4.1.0]heptane skeleton, which can then be functionalized in subsequent steps. Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is the key reaction in this approach.
Various methods have been developed for this purpose:
Corey-Chaykovsky Reaction : This method utilizes sulfur ylides to convert carbonyl compounds into their corresponding cyclopropanes. The Corey-Chaykovsky cyclopropanation of masked o-benzoquinones (MOBs) has been successfully employed to generate functionalized bicyclo[4.1.0]heptane derivatives with regioselectivity. researchgate.net
Transition-Metal-Catalyzed Cyclopropanation : Rhodium and Iridium catalysts have been used for cis-selective cyclopropanation reactions to form the bicyclo[4.1.0]heptanone skeleton. nih.gov Additionally, a transition-metal-free, radical-based oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize valuable aza-bicyclo[4.1.0]heptane derivatives, showcasing a modern approach to forming this core structure. rsc.org
Intramolecular Cyclopropanation : In the synthesis of bicyclo[4.1.0]heptane nucleoside analogues, a key step involves an intramolecular cyclopropanation reaction starting from a suitable allylic alcohol precursor. uab.cat This demonstrates the utility of building the bicyclic core as part of a larger synthetic strategy for complex molecules. uab.cat
These cyclopropanation strategies provide a versatile toolkit for accessing the bicyclo[4.1.0]heptane core, which serves as a crucial intermediate for the synthesis of this compound and other complex derivatives. nih.govnih.gov
| Method | Reagents/Catalyst | Precursor Type | Reference |
| Corey-Chaykovsky | Sulfur Ylide | Masked o-Benzoquinones | researchgate.net |
| Catalytic Cyclopropanation | Ir or Rh catalysts | Not specified | nih.gov |
| Radical Cyclopropanation | Transition-metal free | Aza-1,6-enynes | rsc.org |
| Intramolecular Reaction | Not specified | Allylic alcohol derivative | uab.cat |
Simmons-Smith Cyclopropanation in Bicyclic Systems
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a concerted fashion to yield a cyclopropane. wikipedia.orgnumberanalytics.com The configuration of the double bond in the starting alkene is preserved in the final product. wikipedia.org For instance, the reaction of cyclohexene (B86901) with diiodomethane and a zinc-copper couple produces norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.org
A key feature of the Simmons-Smith reaction in cyclic systems is the influence of nearby functional groups, particularly hydroxyl groups, which can direct the cyclopropanation to occur on the same face of the ring. organic-chemistry.orgethz.ch This directing effect is crucial for achieving high diastereoselectivity in the synthesis of complex bicyclic molecules. uab.cat Modifications to the original conditions, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity of the system, especially for unfunctionalized alkenes. wikipedia.org
The stereospecific nature of the Simmons-Smith reaction has been exploited in the synthesis of glucopyranose analogues containing a bicyclo[4.1.0]heptane framework, where the stereochemistry of the cyclopropanation of the corresponding cyclohexene derivative was carefully controlled. nih.govtandfonline.com An intramolecular version of the Simmons-Smith reaction has also been developed, providing a novel route to substituted bicyclo[4.1.0]heptanes from functionalized gem-diiodoalkanes containing allylic alcohols. acs.org
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu couple | Norcarane (Bicyclo[4.1.0]heptane) | Classic example of stereospecific cyclopropanation. | wikipedia.org |
| Cyclohexene-1-ol | CH₂I₂, Zn(Cu) | Syn-bicyclo[4.1.0]heptan-1-ol | Hydroxyl group directs the cyclopropanation to the syn face. | ethz.ch |
| Functionalized gem-diiodoalkane with allylic alcohol | Et₂Zn | Substituted Bicyclo[4.1.0]heptane | Successful intramolecular Simmons-Smith cyclopropanation. | acs.org |
Transition-Metal-Free Radical Cyclopropanations of Aza-1,6-Enynes
Emerging as a sustainable alternative to traditional metal-catalyzed reactions, transition-metal-free radical cyclopropanations offer a powerful method for constructing bicyclic systems. A notable example is the oxidative cyclopropanation of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org This methodology is praised for its operational simplicity and mild reaction conditions. rsc.orgresearchgate.net
One such approach utilizes iodine and tert-butyl hydroperoxide (TBHP) to generate valuable functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step. The proposed mechanism involves the generation of a hydroxyl radical which initiates a cascade of reactions, leading to the formation of four new bonds in a single operation. rsc.org This radical cascade is compatible with a wide array of functional groups and substrates, including both electron-rich and electron-deficient enynes. rsc.org The reaction's efficiency and broad scope make it a valuable tool for the synthesis of complex nitrogen-containing bicyclic compounds. rsc.orgrsc.org
| Substrate | Reagents | Product | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Aza-1,6-enyne | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione | Good to excellent | Transition-metal-free, mild conditions, four bond formations in one step. | rsc.org |
| Electron-rich and -deficient aza-1,6-enynes | Standard conditions | Corresponding azabicyclo[4.1.0]heptane-2,4,5-triones | Good to excellent | Broad substrate scope and functional group tolerance. | rsc.org |
Base-Mediated Sequential Annulation Reactions for Bicyclo[4.1.0]heptenes
Base-mediated sequential annulation reactions provide an efficient pathway for the synthesis of bicyclo[4.1.0]heptenes. researchgate.net This approach involves the reaction of conjugated dienes with crotonate-derived sulfur ylides, leading to the effective construction of the bicyclo[4.1.0]heptene skeleton. researchgate.net The reaction is characterized by good yields, remarkable stereoselectivity, and a broad substrate scope. researchgate.netresearchgate.net
The process is believed to proceed through a tandem [4+2] and [1+2] annulation reaction. researchgate.net This method's significant step efficiency and the ability to be scaled up to the gram scale make it a practical choice for the synthesis of these bicyclic systems. researchgate.net The development of such base-mediated strategies highlights the power of annulation reactions in rapidly building molecular complexity from simple starting materials.
Phosphine-Catalyzed Domino Reactions in Bicyclo[4.1.0]heptene Synthesis
Phosphine-catalyzed domino reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures, including the bicyclo[4.1.0]heptene skeleton. rsc.org These reactions often proceed through a sequence of catalytic steps, allowing for the formation of multiple bonds in a single pot. acs.org
A convenient and efficient phosphine-catalyzed sequential annulation domino reaction between dienic sulfones and Morita–Baylis–Hillman (MBH) carbonates has been developed for the synthesis of functionalized bicyclo[4.1.0]heptenes. rsc.org In the presence of a phosphine (B1218219) catalyst, such as tris(4-fluorophenyl)phosphine, these reactions proceed under mild conditions to afford the desired products in excellent yields and stereoselectivities. researchgate.netrsc.org The proposed mechanism for these types of reactions often involves the initial nucleophilic addition of the phosphine to one of the reactants, followed by a cascade of bond-forming events. acs.orgbohrium.com
Asymmetric Synthesis of Chiral Bicyclo[4.1.0]heptane Nitriles and Related Structures
The synthesis of enantiomerically pure bicyclic compounds is of paramount importance for applications in medicinal chemistry and materials science. Asymmetric catalysis and diastereoselective transformations are key strategies for achieving high levels of stereocontrol in the synthesis of chiral bicyclo[4.1.0]heptane derivatives.
Enantioselective Catalysis in Bicyclic Systems
Enantioselective catalysis offers a direct and efficient route to chiral bicyclic molecules. Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes has proven to be a highly effective method for producing functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses, often ranging from 90-98%. nih.gov These reactions are typically carried out in the presence of a chiral cationic gold(I) catalyst under mild conditions. nih.govrsc.org
The development of asymmetric variants of other synthetic methodologies is also an active area of research. For example, an asymmetric version of a phosphine-catalyzed annulation reaction has been developed using an economical chiral phosphine catalyst. researchgate.net Furthermore, the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives represents another powerful strategy for accessing enantiomerically enriched products. thieme-connect.com This approach involves the selective reaction of one of two enantiotopic functional groups in a meso starting material, thereby breaking the symmetry and generating a chiral product.
| Reaction Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Gold-Catalyzed Cycloisomerization of 1,6-enynes | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂/AgOTf | Functionalized Bicyclo[4.1.0]heptene derivatives | 90-98% | nih.gov |
| Catalytic Desymmetrization of meso-Cyclopropane-Fused Cyclohexene-1,4-diones | Dihydroquinine-derived bifunctional tertiary aminosquaramide | Chiral Bicyclo[4.1.0]heptane derivatives | Up to 97:3 er | thieme-connect.com |
Diastereoselective Transformations for Stereocenter Introduction
In addition to enantioselective catalysis, diastereoselective transformations are crucial for introducing new stereocenters with high levels of control, particularly when multiple chiral centers are present in the target molecule. In the synthesis of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, a key step is the diastereoselective allylic oxidation to introduce a hydroxyl group with precise stereocontrol. nih.govacs.org
The inherent conformational rigidity of the bicyclo[4.1.0]heptane system can be exploited to influence the stereochemical outcome of reactions at adjacent positions. For example, palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides proceeds in a diastereoselective fashion to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. doi.org The stereoselectivity in these transformations is often dictated by the steric and electronic properties of the starting materials and reagents, as well as the reaction conditions.
Enzymatic Resolution Techniques for Bicyclic Compounds
The synthesis of enantiomerically pure bicyclic compounds is of significant interest in medicinal chemistry due to the rigid, three-dimensional structures that allow for precise spatial arrangement of functional groups. Enzymatic resolution has emerged as a powerful and environmentally benign strategy for obtaining such chiral building blocks. These biocatalytic methods offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. For a molecule such as this compound, enzymatic resolution can be approached through two primary strategies: the kinetic resolution of a suitable precursor, such as a bicyclic alcohol, or the direct enantioselective transformation of the nitrile group.
One of the most well-documented and effective methods for the enzymatic resolution of bicyclic compounds within the bicyclo[4.1.0]heptane family is the lipase-catalyzed kinetic resolution of precursor alcohols. Lipases are widely used in organic synthesis due to their stability in organic solvents and broad substrate specificity. nih.gov In particular, lipase (B570770) from Candida antarctica (often immobilized and available as Novozym® 435) has demonstrated exceptional efficiency in the resolution of endo-bicyclo[4.1.0]heptan-2-ols. researchgate.netresearchgate.netresearchgate.net This process typically involves an enantioselective acylation, where one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. High enantioselectivities and reaction rates have been observed in these transformations. researchgate.net The enantiomeric ratios (E-values), a measure of the enzyme's selectivity, for the resolution of 6-substituted endo-bicyclo[4.1.0]heptan-2-ols using Candida antarctica lipase have been reported to be between 60 and 800, indicating a high degree of enantioselectivity. researchgate.netresearchgate.net
The following table summarizes the findings from the lipase-catalyzed resolution of various bicyclic alcohols, which serve as close structural analogs and potential precursors to chiral this compound.
Table 1: Lipase-Catalyzed Kinetic Resolution of Bicyclic Alcohols
| Substrate | Enzyme | Reaction Type | Enantioselectivity (E-value) | Reference |
|---|---|---|---|---|
| endo-Bicyclo[4.1.0]heptan-2-ol | Candida antarctica Lipase | Acylation | High | researchgate.netresearchgate.net |
| 6-Substituted endo-bicyclo[4.1.0]heptan-2-ols | Candida antarctica Lipase | Acylation | 60 - 800 | researchgate.netresearchgate.net |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Candida antarctica Lipase A | Transesterification | >200 | scielo.br |
Another promising avenue for the direct production of enantiomerically enriched bicyclic compounds containing a nitrile functional group is through the use of nitrile-hydrolyzing enzymes. nih.gov This class of enzymes includes nitrilases, which catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, and nitrile hydratases, which convert a nitrile to an amide that can be further hydrolyzed to a carboxylic acid by an amidase. openbiotechnologyjournal.com Microorganisms of the genus Rhodococcus are particularly well-known for their robust nitrile-converting enzyme systems and their ability to act on a wide range of aliphatic and aromatic nitriles. nih.govresearchgate.netresearchgate.netnih.gov
These enzymatic systems can exhibit high enantioselectivity, making them suitable for the kinetic resolution of racemic nitriles or the desymmetrization of prochiral dinitriles. researchgate.net For instance, the nitrilase from Rhodococcus sp. has been shown to catalyze the hydrolysis of various alicyclic nitriles to their corresponding carboxylic acids under neutral conditions. researchgate.net While specific data on this compound is not extensively documented, the successful application of these enzymes to other cyclic and bicyclic nitriles suggests their potential utility. The enantioselective hydrolysis of a nitrile can provide either the chiral carboxylic acid or the unreacted chiral nitrile in high enantiomeric purity.
The table below presents data on the hydrolysis of various nitriles by Rhodococcus species, illustrating the broad applicability of these enzymes to non-aromatic nitriles.
Table 2: Hydrolysis of Various Nitriles by Rhodococcus sp.
| Substrate | Enzyme System | Product | Key Findings | Reference |
|---|---|---|---|---|
| Terephthalonitrile | Rhodococcus sp. CCZU10-1 Nitrilase | Terephthalic Acid | Catalyzes hydrolysis without formation of amides. | researchgate.net |
| Adiponitrile | Rhodococcus erythropolis | Adipamic acid | Selective monohydrolysis of a dinitrile. | researchgate.net |
| 2-Arylcyclopropanecarbonitriles | Rhodococcus sp. AJ270 | Corresponding amides and acids | High enantiomeric excesses (>99%). | researchgate.net |
Mechanistic Investigations and Reactivity Profiles of Bicyclo 4.1.0 Heptane 2 Carbonitrile
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The bicyclo[4.1.0]heptane framework is characterized by a strained cyclopropane ring fused to a six-membered ring. This inherent ring strain is a driving force for a variety of ring-opening reactions, which can be initiated by electrophilic, nucleophilic, or reductive methods. These transformations provide access to functionalized cyclohexane (B81311) and cycloheptane (B1346806) derivatives.
The acid-promoted opening of the cyclopropane ring in bicyclic systems like bicyclo[4.1.0]heptane has been a subject of mechanistic studies. epa.gov Treatment of the parent hydrocarbon, bicyclo[4.1.0]heptane, with acids such as sulfuric acid or p-toluenesulfonic acid in acetic acid leads to the fission of the three-membered ring. epa.gov Product analyses from these reactions show that carbon-carbon bond cleavage occurs predominantly at the external C1-C7 or C6-C7 bonds, rather than the internal C1-C6 bond common to both rings. epa.govresearchgate.net This regioselectivity is influenced by factors such as bond strain in the ground state and the polarization and nonbonded interactions that develop in the transition state. epa.gov
The reaction of bicyclo[4.1.0]heptane with hydrogen chloride also results in non-thermodynamic mixtures of six- and seven-membered ring products, arising from cleavage of the cyclopropane ring. researchwithrutgers.com The stereoselectivity of these additions is notable; for instance, the reaction in acetic acid predominantly yields trans-2-methylcyclohexyl acetate, indicating a specific pathway for the nucleophilic capture of the resulting carbocationic intermediate. epa.govresearchgate.net While these studies were conducted on the parent hydrocarbon, the presence of a nitrile group at the C2 position in bicyclo[4.1.0]heptane-2-carbonitrile would be expected to influence the electronics and stability of any intermediates, potentially affecting the regioselectivity of the ring-opening process.
Investigations into the reactivity of the aza-analogue, the 1-azoniabicyclo[4.1.0]heptane system, provide significant insight into the mechanistic pathways of nucleophilic ring-opening for strained three-membered rings fused to a six-membered ring. nih.gov These bicyclic aziridinium (B1262131) ions, which are highly reactive due to ring strain, undergo regio- and stereospecific ring-opening when treated with nucleophiles. nih.govresearchgate.net
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. Nucleophiles can attack either the bridgehead carbon (C6) to yield seven-membered azepane derivatives or the bridge carbon (C7) to afford six-membered piperidine (B6355638) derivatives. nih.gov In the case of alkylative ring-opening using organocopper reagents, the reaction is highly regioselective, with the nucleophilic attack proceeding at the C7 position of the aziridinium ion to give 2-alkylsubstituted piperidines. frontiersin.orgnih.govfrontiersin.org The use of Grignard reagents alone is often ineffective, but the in-situ generation of organocopper reagents facilitates the desired transformation. nih.govfrontiersin.org
The efficiency of this alkylative ring-opening is dependent on the nature of the nucleophile. frontiersin.org Non-hindered alkyl groups provide the corresponding piperidine products in good yields, whereas bulky alkyl groups result in lower yields due to steric hindrance. frontiersin.org This methodology has proven effective for the synthesis of various piperidine alkaloids, such as conine and epiquinamide. frontiersin.orgnih.gov
| Entry | Grignard Reagent (RMgBr) | Product (Piperidine Derivative) | Yield (%) |
| 1 | n-PrMgBr | 3a | 70 |
| 2 | EtMgBr | 3b | 52 |
| 3 | PhCH₂MgBr | 3c | 35 |
| 4 | n-NonylMgBr | 3d | 38 |
| 5 | AllylMgBr | 3e | 65 |
| 6 | MeMgBr | 3f | 55 |
| 7 | PhMgBr | 3g | 25 |
| 8 | i-PrMgBr | 3i | 30 |
| 9 | p-ClC₆H₄MgBr | 3k | 28 |
| 10 | CyclopentylMgBr | 3l | 32 |
Table 1: Alkylative Ring-Opening of 1-Azoniabicyclo[4.1.0]heptane Tosylate with Various Organocopper Reagents. Data sourced from Yadav et al. (2019). frontiersin.org
The reactivity of bicyclic aminocyclopropanes, specifically azabicyclo[4.1.0]heptane systems, under reductive conditions offers another pathway for the cleavage of the three-membered ring. researchgate.net Azabicyclic[4.1.0] Kulinkovich products can undergo a facile reduction and fragmentation process. researchgate.net When treated with catalytic palladium on carbon and formic acid under a hydrogen atmosphere, these compounds are converted into 3-azepinones. researchgate.net This transformation involves the cleavage of the cyclopropane ring to expand the six-membered ring into a seven-membered one. The synthesis of the 2-azabicyclo[4.1.0]heptane skeleton can be achieved through methods like the intramolecular reductive cyclopropanation of specific N,N-dialkylcarboxamides. researchgate.net These studies highlight how the aminocyclopropane moiety within a bicyclic framework can be selectively opened under reductive conditions to generate larger, functionalized heterocyclic systems.
Photochemical and Thermal Rearrangements within Bicyclo[4.1.0]heptane Frameworks
Bicyclo[4.1.0]heptane and its derivatives are susceptible to rearrangements under photochemical and thermal conditions, leading to various isomeric structures. researchgate.netthieme-connect.de Photochemical irradiation can induce valence isomerization and sigmatropic shifts. For instance, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile, a related unsaturated nitrile, yields bicyclo[4.1.0]hept-2-ene-1-carbonitrile as the major product through an orbital symmetry-allowed photochemical 1,3-sigmatropic shift. mcmaster.ca
Recent studies have also explored the intramolecular photochemical [2+1]-cycloaddition of nucleophilic siloxy carbenes to form bicyclo[4.1.0]heptane scaffolds. researchgate.netnih.govscispace.com These photochemically generated bicyclic systems can subsequently undergo ring expansion reactions. For example, aza- and oxa-bicyclo[4.1.0]heptanes, when treated with hydrazine, readily undergo ring expansion, demonstrating the synthetic utility of the inherent ring strain imparted by the photochemical cyclopropanation. nih.govscispace.com
Reactivity of the Nitrile Functional Group
The nitrile (cyano) group is a versatile functional group that can undergo a wide range of transformations. While the reactivity of the bicyclic framework often dominates, the nitrile moiety in this compound can also be selectively targeted.
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. Nitrile-stabilized anions are potent nucleophiles themselves and are widely used in organic synthesis for forming new carbon-carbon bonds. thieme-connect.de The reactions involving the nitrile group can proceed with the retention of the cyano functionality or transform it into other groups. Common transformations include hydrolysis to carboxylic acids or amides, reduction to primary amines, or addition of organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
The α-proton to the nitrile group can be deprotonated by a strong base to form a carbanion. thieme-connect.de This α-cyano carbanion is a powerful nucleophile that can participate in alkylation, acylation, and condensation reactions. thieme-connect.de In the context of the this compound system, such reactions would allow for further functionalization at the C2 position while retaining the core bicyclic structure. The specific stereochemical outcome of such reactions would be influenced by the rigid, fused-ring structure of the starting material.
Reductions to Amines
The reduction of the nitrile group in this compound to its corresponding primary amine, (Bicyclo[4.1.0]heptan-2-yl)methanamine, is a key transformation for introducing an amino functional group. This conversion is typically accomplished through catalytic hydrogenation or with chemical hydrides.
Catalytic hydrogenation is a widely employed, cost-effective, and environmentally friendly method for synthesizing amines from nitriles. However, the reaction can sometimes lead to a mixture of primary, secondary, and tertiary amines. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the primary amine. For instance, polysilane/SiO2-supported palladium catalysts have been shown to be effective for the selective hydrogenation of various nitriles to primary amines under continuous-flow conditions. semanticscholar.org Nickel-based catalysts, such as a carbon-coated Ni/NiO@C catalyst, have also been developed for the efficient hydrogenation of nitriles to primary amines under relatively mild conditions. acs.org While these specific catalysts have not been explicitly documented for this compound, the principles are broadly applicable.
Chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH4) is another powerful method for converting nitriles to primary amines. researchgate.net LiAlH4 is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles and amides, to amines. researchgate.net The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by workup to yield the primary amine. This method is often preferred in laboratory-scale synthesis for its high efficiency and broad applicability. The reduction of an azide (B81097) group, which can be considered a masked amine, with LiAlH4 or catalytic hydrogenation also serves as a reliable route to primary amines. google.com
| Method | Reagent/Catalyst | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, Rh | Primary, Secondary, or Tertiary Amines | Selectivity depends on catalyst, solvent, and additives like ammonia. researchgate.netsmolecule.com |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Amines | Strong, non-selective reagent; effective for various carbonyls and derivatives. researchgate.net |
| Chemical Reduction | Sodium Borohydride (NaBH4) with catalyst | Primary Amines | Milder than LiAlH4; often requires a catalyst (e.g., CoCl₂) for nitrile reduction. |
Transformations Involving Heteroatoms in Bicyclo[4.1.0]heptane Analogs
Epoxide Ring-Opening Reactions in Oxabicyclo[4.1.0]heptanes
The oxabicyclo[4.1.0]heptane framework, also known as cyclohexene (B86901) oxide, contains a strained epoxide ring that is susceptible to nucleophilic attack, leading to various ring-opened products. These reactions are fundamental in synthetic chemistry for creating functionalized cyclohexanes with defined stereochemistry.
Research has shown that the ring-opening of substituted 7-oxabicyclo[4.1.0]heptanes can be achieved with high regio- and stereoselectivity. For example, the reaction of 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes with reagents such as boron trifluoride–etherate or hydrogen fluoride-pyridine results in the selective formation of the corresponding cis-fluorohydrins in high yield. researchgate.netrsc.org This demonstrates a nucleophilic fluorination process where the fluoride (B91410) ion attacks one of the epoxide carbons, leading to the opening of the three-membered ring. rsc.org The regioselectivity of the attack is influenced by the electronic and steric environment of the epoxide carbons. researchgate.net
The inherent strain of the bicyclic system can be exploited in ring-opening polymerization to form polymers with unique properties. The enthalpy of polymerization for 7-oxabicyclo[4.1.0]heptane has been measured, indicating a thermodynamically favorable process.
| Substrate | Reagent(s) | Product Type | Selectivity |
| 1,3,3-Trihalo-7-oxabicyclo[4.1.0]heptanes | Boron trifluoride–etherate | cis-Fluorohydrin | Regio- and stereoselective researchgate.netrsc.org |
| 1,3,3-Trihalo-7-oxabicyclo[4.1.0]heptanes | HF-Pyridine | cis-Fluorohydrin | Regio- and stereoselective researchgate.netrsc.org |
| 7-Oxabicyclo[4.1.0]heptane | Polymerization initiator | Polyether | - |
Isomerization Studies in Oxabicyclic Systems
Isomerization reactions in oxabicyclic systems like oxabicyclo[4.1.0]heptane can provide pathways to thermodynamically more stable isomers or rearranged products. For example, the cis-isomer of 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid can be isomerized into more stable forms through the use of metallic sodium under controlled conditions. smolecule.com
A notable example of isomerization in a related system is the benzene (B151609) oxide-oxepin equilibrium. Benzene oxide, which has the 7-oxabicyclo[4.1.0]hept-2,4-ene structure, is in a dynamic equilibrium with oxepin, a seven-membered heterocyclic ring. aip.org The thermochemistry of this and related systems has been studied, revealing that the bicyclic epoxide is significantly strained compared to its saturated analog, 7-oxabicyclo[4.1.0]heptane. aip.org This ring strain is a driving force for isomerization and other reactions.
Cycloaddition Chemistry of Bicyclo[4.1.0]heptane Derivatives
Diels-Alder Reactions and Analogs
The bicyclo[4.1.0]heptane framework can participate in cycloaddition reactions, serving as a building block for more complex polycyclic structures. In the context of the Diels-Alder reaction, derivatives of this system can act as dienophiles. For instance, the intramolecular Diels-Alder reaction of cyclopropenyl vinylarenes has been developed to produce benzonorcarane scaffolds, which contain a bicyclo[4.1.0]heptane core. acs.org This transformation proceeds efficiently, creating multiple new stereogenic centers in a stereoselective manner. acs.org
Another strategy involves the reaction of 1-bromocyclopropene (a precursor that can generate a bicyclo[4.1.0]heptene system) with 1,3-dienes. This Diels-Alder reaction provides 1,6-dihalobicyclo[4.1.0]hept-3-enes, which are versatile intermediates for further synthetic transformations. grafiati.com Furthermore, visible light-mediated "photoclick" reactions involving styrenes and transient dienalcarbenes can generate highly strained enal-cyclopropene intermediates, which then undergo a rapid dearomative styryl-Diels-Alder reaction to yield complex cyclopropane-fused tetralin scaffolds. chemrxiv.org
1,3-Dipolar Cycloadditions and Triazole Formation
The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. scielo.br Bicyclo[4.1.0]heptane derivatives bearing either a 1,3-dipole or a dipolarophile can be used to synthesize novel fused or substituted heterocyclic systems.
A prominent application is the synthesis of triazole-containing compounds. A highly regio- and stereoselective synthetic approach has been established for creating carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template. nih.govacs.org In this synthesis, a key bicyclo[4.1.0]heptyl azide intermediate is reacted with various alkynes via a cycloaddition reaction to assemble functionalized 1,2,3-triazoles. nih.govacs.org This "click chemistry" approach is highly efficient and modular. The regioselectivity of these reactions has been confirmed by spectroscopic methods, showing specific correlations between the bicyclo[4.1.0]heptane moiety and the newly formed triazole ring. acs.org Some of these triazole derivatives have shown moderate antiviral activity. nih.gov
| Reaction Type | Bicyclo[4.1.0]heptane Precursor/Derivative | Reactant | Product |
| Intramolecular Diels-Alder | Cyclopropenyl vinylarene | (self) | Benzonorcarane scaffold acs.org |
| Intermolecular Diels-Alder | 1-Bromocyclopropene | 1,3-Diene | 1,6-Dihalobicyclo[4.1.0]hept-3-ene grafiati.com |
| 1,3-Dipolar Cycloaddition | Bicyclo[4.1.0]heptyl azide | Alkyne | 1,2,3-Triazole-substituted bicyclo[4.1.0]heptane nih.govacs.org |
Computational Chemistry and Theoretical Insights into Bicyclo 4.1.0 Heptane 2 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bicyclo[4.1.0]heptane derivatives, DFT calculations are instrumental in understanding their reactivity, stability, and the pathways of chemical transformations.
DFT calculations are a cornerstone for predicting the outcomes of chemical reactions where multiple products can be formed. By calculating the energies of transition states and intermediates along different reaction pathways, chemists can determine the most likely regioselective and stereoselective results.
For instance, in reactions involving the bicyclo[4.1.0]heptane scaffold, DFT can be used to model the approach of a reagent to the molecule. This is particularly relevant for reactions such as hydroxylations or cycloadditions. Computational studies on the oxygenation of the parent bicyclo[4.1.0]heptane have shown that DFT can explain the observed diastereoselectivity by analyzing the hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of the adjacent C–H bonds. acs.org This analysis reveals why certain C-H bonds are more activated towards hydrogen atom abstraction. acs.org Similarly, in the stereoselective synthesis of related bicyclic systems, DFT calculations have been employed to support the proposed reaction mechanisms and explain why a particular diastereoisomer is favored. mdpi.com These theoretical models provide a quantitative basis for understanding the steric and electronic factors that govern the selectivity of reactions on the bicyclo[4.1.0]heptane framework.
Understanding the precise step-by-step sequence of a chemical reaction is critical for optimizing reaction conditions and developing new synthetic methods. DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying key intermediates and the high-energy transition states that connect them.
A theoretical study on the photochemistry of the related compound bicyclo[4.1.0]hept-2-ene utilized multiconfigurational methods to map the ground and excited state reaction pathways. researchgate.net The calculations identified diradical intermediates and various crossing points (conical intersections) that facilitate the relaxation from the excited state back to the ground state, leading to the formation of multiple products. researchgate.net This demonstrates the power of computational chemistry to unravel complex photochemical rearrangements. researchgate.net In other systems, such as the platinum-catalyzed cycloisomerization of enynes to form bicyclo[4.1.0]heptane derivatives, DFT calculations have supported the formation of a key platinacyclopentene intermediate, providing crucial insight into the catalytic cycle. researchgate.net By locating transition states and calculating their activation energies, DFT provides a detailed picture of the reaction kinetics and mechanism that would be difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics
While DFT calculations are excellent for understanding static electronic structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, making them ideal for studying conformational changes and the influence of the solvent environment. nih.gov
The choice of solvent can significantly impact reaction rates and selectivity. MD simulations can explicitly model the interactions between the bicyclo[4.1.0]heptane-2-carbonitrile solute and surrounding solvent molecules, revealing how the solvent shell organizes and influences the solute's conformation and reactivity. nih.gov For example, simulations can show how different solvents might stabilize or destabilize a transition state, thereby altering the energy barrier of a reaction. nih.gov Furthermore, the bicyclo[4.1.0]heptane ring system possesses a degree of flexibility. MD simulations can explore the accessible conformations of the molecule and the energetic barriers between them, providing a dynamic picture of its structural landscape that is crucial for understanding its interaction with other molecules, such as biological receptors.
Quantitative Structure-Activity Relationship (QSAR) Studies on Bicyclo[4.1.0]heptane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. For derivatives of bicyclo[4.1.0]heptane, 3D-QSAR techniques like CoMFA and CoMSIA have been successfully applied. bvsalud.org
In a study on a series of bicyclo[4.1.0]heptane derivatives acting as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), 3D-QSAR models were developed to understand the structural requirements for high antagonistic activity. nih.gov
CoMFA is a 3D-QSAR method that relates the biological activity of molecules to their steric and electrostatic fields. In the study of bicyclo[4.1.0]heptane MCHR1 antagonists, a statistically significant CoMFA model was generated. nih.gov The model produced a cross-validated correlation coefficient (q²) of 0.680 and a non-cross-validated correlation coefficient (R²) of 0.922. nih.gov These statistical values indicate a robust model with good predictive power. The contour maps generated from the CoMFA analysis highlighted regions where steric bulk is favorable or unfavorable for activity, and where positive or negative electrostatic potential enhances binding, providing a visual guide for designing more potent antagonists. researchgate.netnih.gov
Interactive Data Table: Statistical Results of CoMFA and CoMSIA Models for Bicyclo[4.1.0]heptane Derivatives
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (Cross-validated R²) | 0.680 | 0.639 | Indicates the predictive ability of the model, determined by cross-validation. |
| R² (Non-cross-validated R²) | 0.922 | 0.953 | Represents the correlation between predicted and actual activity for the training set. |
| F value | 114.351 | 92.802 | A measure of the statistical significance of the model. |
| Standard Error of Prediction | 0.364 | 0.402 | Indicates the accuracy of predictions for new compounds. |
| Standard Error of Estimate | 0.180 | 0.146 | Measures the goodness of fit of the model to the training set data. |
Analysis of Ring Strain and Electronic Properties of the Bicyclo[4.1.0]heptane System
The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111), is a fused ring system where a cyclopropane ring is joined to a cyclohexane (B81311) ring. This fusion imparts significant structural constraints and unique chemical properties, which have been extensively investigated through computational chemistry. Theoretical studies provide critical insights into the inherent ring strain and the electronic nature of this system, which are foundational to understanding the reactivity of derivatives like this compound.
Detailed Research Findings on Ring Strain
The primary source of instability in the bicyclo[4.1.0]heptane system is ring strain, which is a combination of angle strain and torsional strain. The cyclopropane ring forces the internal C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ hybridized bond angle of 109.5°. This deviation induces substantial angle strain.
Computational models have been employed to quantify the total strain energy of this bicyclic system. A comprehensive study utilizing high-level electronic structure theory (G-4) calculated the strain energy of bicyclo[4.1.0]heptane to be 27.9 kcal/mol. This value represents the excess energy of the molecule compared to a strain-free acyclic analogue. These theoretical findings are in close agreement with earlier experimental work, which derived the strain energy from heats of combustion data. The fusion of the two rings locks the cyclohexane portion into a relatively rigid conformation, preventing the chair-flips that typically alleviate torsional strain in simple cyclohexanes.
The geometric parameters optimized through computational methods provide direct evidence of this strain. Theoretical calculations on the bicyclo[4.1.0]heptane scaffold reveal key bond lengths and angles that characterize the strained environment.
| Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|
| G-4 Theory | 27.9 |
Analysis of Electronic Properties
The electronic properties of the bicyclo[4.1.0]heptane system are intrinsically linked to its strained geometry. The Walsh orbitals of the cyclopropane ring, which have significant p-character, play a crucial role in its electronic behavior. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy relates to the electron affinity (the energy released when an electron is added). The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For the bicyclo[4.1.0]heptane scaffold, DFT studies on analogous structures have determined a typical HOMO-LUMO gap in the range of 4.3 to 5.8 eV. This relatively large gap suggests that the parent hydrocarbon is kinetically stable, despite its significant ring strain. Experimental measurements from the NIST Chemistry WebBook report a vertical ionization energy of 9.46 eV, which corresponds to the energy required to remove an electron from the HOMO.
DFT calculations also provide precise data on the molecule's geometry, which influences its electronic environment. Representative bond lengths calculated for the bicyclo[4.1.0]heptane scaffold are detailed in the table below.
| Parameter | Description | Typical Calculated Value / Method |
|---|---|---|
| C1-C6 Bond Length | The length of the bond shared by the two rings. | ~1.52 Å (DFT) |
| C1-C7 Bond Length | The length of a bond within the cyclopropane ring. | ~1.50 Å (DFT) |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 4.3 - 5.8 eV (DFT Study on Analogs) |
These computational insights into the strain and electronic structure of the core bicyclo[4.1.0]heptane system are essential for predicting the behavior of its functionalized derivatives. The presence of a carbonitrile group, as in this compound, would be expected to modulate these electronic properties, influencing the molecule's reactivity in further chemical transformations.
Applications in Specialized Organic Synthesis and Material Science Precursors
Role of Bicyclo[4.1.0]heptane-2-carbonitrile as a Synthetic Building Block
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane core makes it a valuable building block for the synthesis of complex molecular architectures. nih.govcitedrive.com Bicyclo[4.1.0]heptane derivatives serve as crucial starting materials or intermediates in the preparation of pharmaceuticals, fragrances, and other fine chemicals. The carbonitrile moiety in this compound is a versatile functional group that can be chemically transformed into other key functionalities such as amines, carboxylic acids, amides, and ketones. This versatility allows for the construction of a diverse array of more complex molecules.
The synthesis of related structures, such as bicyclo[4.1.0]heptane-1-carbonitrile, has been documented in synthetic pathways, highlighting the accessibility and utility of nitrile-functionalized bicyclo[4.1.0]heptanes in organic synthesis. mcmaster.ca The strategic placement of the nitrile group at the 2-position allows for its participation in reactions that can influence the stereochemistry and functionalization of the adjacent cyclopropane (B1198618) and cyclohexane (B81311) rings.
Precursor in the Synthesis of Complex Natural Products and Analogues
The bicyclo[4.1.0]heptane scaffold is a core component of numerous natural products, making its derivatives, including the -2-carbonitrile, attractive precursors for total synthesis. researchgate.net Synthetic strategies targeting this framework are of significant interest to the chemical community. Various methodologies, including transition-metal catalysis and radical-mediated cyclizations, have been developed for the precise construction of the bicyclo[4.1.0]heptane skeleton. nih.govcitedrive.com
Palladium-catalyzed intramolecular coupling reactions, for instance, have been employed to create substituted bicyclo[4.1.0]heptenes, which are valuable intermediates in natural product synthesis. acs.org The presence of a carbonitrile group can direct or participate in such cyclizations, offering a strategic advantage in the stereocontrolled synthesis of complex targets. Furthermore, the reactivity of the cyclopropane ring can be harnessed through ring-opening reactions, providing access to functionalized seven-membered ring systems, a common feature in many natural products. acs.org
Development of Novel Carbocyclic Nucleoside Analogues with Bicyclo[4.1.0]heptane Scaffolds
A significant application of the bicyclo[4.1.0]heptane scaffold is in the design and synthesis of carbocyclic nucleoside analogues. These compounds, where a carbocyclic ring replaces the sugar moiety of natural nucleosides, are investigated for their potential as antiviral agents. A new class of carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane scaffold has been designed and synthesized, showing promise as anti-HSV agents.
The synthesis of these analogues often starts from readily available materials like 1,4-cyclohexanedione. The rigid bicyclic framework serves as a pseudosugar pattern, and various nucleobases can be efficiently incorporated. The nitrile group in this compound can be a key precursor for the introduction of the nucleobase or for its conversion into a functional group that facilitates the coupling with a pre-formed nucleobase.
Table 1: Examples of Bicyclo[4.1.0]heptane-based Nucleoside Analogues
| Starting Material | Key Intermediate Scaffold | Target Compound Class | Potential Application |
| 1,4-Cyclohexanedione | Functionalized Bicyclo[4.1.0]heptane | Carbocyclic Nucleoside Analogues | Antiviral Agents (e.g., anti-HSV) |
| Common Cyclohexenone | Chiral 4-hydroxy-2-cyclohexanone | Cytosine Analogue on Bicyclo[4.1.0]heptane | Antiviral Agents |
Utility in the Construction of Alkaloid Frameworks
The bicyclic framework of bicyclo[4.1.0]heptane is also utilized in the total synthesis of various alkaloids. A key strategy involves the alkylative ring-opening of bicyclic aziridinium (B1262131) ions derived from the corresponding azabicyclo[4.1.0]heptane structures. This methodology has been successfully applied to the synthesis of piperidine (B6355638) alkaloids such as N-Boc-conine. frontiersin.org The synthesis begins with the formation of a 1-azoniabicyclo[4.1.0]heptane tosylate, which then undergoes nucleophilic attack to open the three-membered aziridine ring and form the substituted piperidine core. frontiersin.org
The carbonitrile group at the 2-position of the bicyclo[4.1.0]heptane ring can be a precursor to the nitrogen-containing ring system. For example, reduction of the nitrile to an amine followed by intramolecular cyclization could provide a route to the azabicyclo[4.1.0]heptane core necessary for these alkaloid syntheses.
Design and Synthesis of Bicyclo[4.1.0]heptane Derivatives as Unique Heterocyclic Surrogates
The rigid and well-defined three-dimensional shape of the bicyclo[4.1.0]heptane scaffold makes it an excellent candidate for use as a surrogate or bioisostere for other chemical groups in medicinal chemistry and materials science. researchgate.net For instance, derivatives have been explored as antagonists for the melanin-concentrating hormone receptor (MCHR1), which is a target for the treatment of obesity. researchgate.net
In a different application, substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides have been patented for their use as food flavor substances, specifically for imparting or enhancing an umami flavor. google.com In this context, the bicyclic core acts as a rigid scaffold to correctly position the amide functionality for interaction with taste receptors. The conversion of a nitrile at the 2-position to a carboxylic acid or amide would provide a direct route to such flavor-active compounds.
Application in the Synthesis of Agrochemical Intermediates
Derivatives of bicyclo[4.1.0]heptane have shown significant potential in the field of agrochemicals. Research has demonstrated that novel benzoyl-substituted bicyclo[4.1.0]heptane-2,4-diones exhibit excellent herbicidal activity. researchgate.net These compounds act as 4-HPPD inhibitors and have been effective against various weeds in corn fields. researchgate.net Specifically, (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione was identified as having a good balance of herbicidal activity and crop safety. researchgate.net
This compound could serve as a key intermediate in the synthesis of such agrochemicals. The nitrile group could be hydrolyzed to a carboxylic acid, which could then be used in the construction of the dione system, or it could be used to introduce other necessary functional groups onto the bicyclic frame. The use of a bicyclic carbonitrile in an approved agrochemical, albeit a different bicyclic system, highlights the importance of this functionality in the field. noaa.gov
Monomer Applications in Polymer Chemistry
Two primary pathways could be envisioned for the polymerization of this monomer:
Ring-Opening Polymerization (ROP): The strained cyclopropane ring of the bicyclo[4.1.0]heptane system could potentially undergo ring-opening polymerization. ROP of atom-bridged bicyclic monomers like ethers and lactones is a well-established method to produce linear polymers that contain monocyclic rings within the polymer backbone. mdpi.comsemanticscholar.org
Addition Polymerization: The nitrile group itself can participate in polymerization. Addition polymerization is a process where monomers react to form a polymer without the loss of by-products. britannica.com For example, acrylonitrile is polymerized through its carbon-carbon double bond, but polymerization through the nitrile's triple bond is also possible under certain conditions, such as with anionic initiators. researchgate.net A bicyclic nitrile monomer could potentially be incorporated into polymers via this route, leading to materials with unique structures and properties.
Table 2: Potential Polymerization Pathways for Bicyclic Monomers
| Monomer Type | Polymerization Mechanism | Resulting Polymer Structure | Key Feature |
| Bicyclic Ethers/Lactams | Ring-Opening Polymerization (ROP) | Linear polymer with rings in the chain | Increased thermal stability mdpi.com |
| Vinyl Monomers (e.g., Acrylonitrile) | Addition Polymerization | Linear polymer with pendant groups | Versatile properties based on monomer |
| This compound (Hypothetical) | ROP or Addition Polymerization | Polymer with bicyclic units or polyimine structure | Potentially high thermal stability and rigidity |
Q & A
Basic Research Questions
Q. What are the key physical properties of bicyclo[4.1.0]heptane-2-carbonitrile, and how do they influence experimental design?
- Answer : The parent compound bicyclo[4.1.0]heptane (norcarane) has a boiling point of 113.8°C and a density of 0.85325 g/cm³, which are critical for purification via distillation or liquid-liquid extraction . For the nitrile derivative, molecular weight and polarity (derived from the nitrile group) affect solubility and chromatographic separation. Researchers should prioritize low-polarity solvents (e.g., hexane) for synthesis and confirm purity via GC-MS or NMR, referencing spectral libraries for bicyclic nitriles .
Q. What synthetic routes are reported for bicyclo[4.1.0]heptane derivatives, and how can they be adapted for nitrile functionalization?
- Answer : Bicyclo[4.1.0]heptane derivatives are often synthesized via cyclopropanation of cyclohexene precursors. For nitrile introduction, a two-step approach is recommended:
Cyclopropanation : Use diazomethane or transition-metal catalysts to form the bicyclic core .
Nitrile functionalization : Employ nucleophilic substitution (e.g., KCN on a brominated intermediate) or Pd-catalyzed cyanation . Monitor regioselectivity using DFT calculations to predict substituent effects on ring strain .
Q. How can researchers verify the structural integrity of this compound?
- Answer : Use a combination of:
- IR Spectroscopy : Confirm the nitrile group via a sharp C≡N stretch near 2240 cm⁻¹ .
- NMR : Compare chemical shifts with analogous compounds (e.g., δ 1.2–2.5 ppm for bicyclic protons, δ 120–125 ppm for nitrile carbons in NMR) .
- Mass Spectrometry : Look for a molecular ion peak at m/z 161 (CHN) and fragmentation patterns consistent with bicyclic cleavage .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the reactivity of this compound in ring-opening reactions?
- Answer : Substituents at the 3-, 4-, or 7-positions alter ring strain and electronic density. For example:
- Electron-withdrawing groups (e.g., nitriles) increase susceptibility to nucleophilic attack at the cyclopropane ring.
- Steric hindrance near the nitrile group (e.g., 4,7,7-trimethyl derivatives) reduces reactivity in SN2 pathways .
- Quantify these effects using Hammett constants or computational tools (e.g., Gaussian for transition-state modeling) .
Q. What strategies resolve contradictions in reported thermodynamic data for bicyclo[4.1.0]heptane derivatives?
- Answer : Discrepancies in enthalpy or stability data (e.g., from calorimetry vs. computational studies) can arise from solvent effects or measurement techniques. To resolve:
Replicate experiments under standardized conditions (e.g., isooctane solvent for consistency with NIST data) .
Validate computational models by comparing calculated ΔHf values with experimental data from high-purity samples .
Cross-reference databases like the NIST Chemistry WebBook for consensus values .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Answer : Stereoselectivity depends on:
- Catalyst choice : Chiral ligands (e.g., BINAP) in asymmetric cyclopropanation .
- Reaction temperature : Lower temperatures favor kinetic control of stereoisomers.
- Protecting groups : Use tert-butyl groups to block undesired reaction sites .
- Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. What environmental and safety considerations are critical when handling this compound?
- Answer : The nitrile group poses toxicity risks (e.g., cyanide release under acidic conditions). Mitigation strategies include:
- Ventilation : Use fume hoods during synthesis .
- Waste disposal : Neutralize nitrile-containing waste with alkaline peroxide solutions .
- Regulatory compliance : Adhere to EPA guidelines for hazardous substances (RTK List ID 2992) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
